molecular formula C24H26O3 B15179561 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene CAS No. 94134-42-6

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene

Cat. No.: B15179561
CAS No.: 94134-42-6
M. Wt: 362.5 g/mol
InChI Key: MCHNHTONQUYDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxy group attached to a benzene ring, along with two phenylethoxy groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenylethoxy groups can be reduced to form the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-phenylethanol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy and phenylethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Bis(2-phenylethoxy)methyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(Bis(2-phenylethoxy)methyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(Bis(2-phenylethoxy)methyl)-4-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity

Properties

CAS No.

94134-42-6

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

1-[bis(2-phenylethoxy)methyl]-4-methoxybenzene

InChI

InChI=1S/C24H26O3/c1-25-23-14-12-22(13-15-23)24(26-18-16-20-8-4-2-5-9-20)27-19-17-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3

InChI Key

MCHNHTONQUYDHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.